molecular formula C9H13NO4 B1526781 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 1248499-31-1

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B1526781
CAS No.: 1248499-31-1
M. Wt: 199.2 g/mol
InChI Key: QFGJEOMHKLFVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-Butoxy)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1248499-31-1) is a high-purity chemical compound offered for research and development purposes. This molecule, with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol, serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery . The compound features both a carboxylic acid functional group and a tert-butoxymethyl substituent on its isoxazole core, making it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound to create ester derivatives, such as Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate (CAS 1803583-17-6), or explore its potential as a precursor for amide formation and other coupling reactions . Its structural motifs are commonly employed in the design and development of pharmaceutical candidates. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage at 2-8°C is recommended to maintain its stability and purity, specified at 95% .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGJEOMHKLFVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, and they have been associated with various pharmacological properties. This article reviews the biological activity of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of the tert-butoxy group is significant as it may influence the compound's solubility and biological interactions.

Antimicrobial Activity

Isoxazole derivatives, including 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid, have been reported to exhibit antimicrobial properties. Studies indicate that modifications in the isoxazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain substitutions on the phenyl ring have been shown to increase efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Analgesic and Anti-inflammatory Effects

Research has highlighted the analgesic and anti-inflammatory potential of isoxazole compounds. These effects are often attributed to their ability to modulate pain pathways and inflammatory responses. The mechanism may involve inhibition of specific enzymes or receptors involved in pain signaling .

Anticancer Properties

Emerging evidence suggests that 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid could act as an anticancer agent. Isoxazoles are known to interact with cellular pathways that regulate proliferation and apoptosis. For example, certain derivatives have been shown to inhibit cancer cell growth by inducing apoptosis or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sagar et al. synthesized a series of isoxazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited significant antibacterial activity compared to standard antibiotics .

CompoundActivity Against E. coliActivity Against S. aureus
5aModerateStrong
5bStrongModerate

Case Study 2: Analgesic Activity

In a separate investigation into analgesic effects, researchers found that certain isoxazole derivatives reduced pain in animal models through central nervous system pathways. The study suggested that these compounds could serve as potential alternatives to traditional analgesics .

The biological activities of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : Many isoxazoles inhibit enzymes involved in inflammatory processes or microbial resistance.
  • Receptor Modulation : Interaction with GABA receptors has been noted, which can affect pain perception.
  • Cell Cycle Regulation : Inducing apoptosis in cancer cells through modulation of key regulatory proteins.

Scientific Research Applications

Chemical Properties and Structure

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid
  • CAS Number : 1248499-31-1

The compound features a unique oxazole ring structure that contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its oxazole moiety is known for various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its role in drug design as a bioisostere to modify the activity of existing drugs.

Case Study : A study published in MDPI highlighted the synthesis of oxazole derivatives and their evaluation as potential inhibitors against specific cancer cell lines. The structural modifications facilitated by compounds like 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid can enhance efficacy while reducing side effects .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials. Its ability to form stable linkages makes it suitable for developing polymers and other materials with specific mechanical properties.

Data Table: Applications in Material Science

Application AreaDescriptionPotential Benefits
Polymer SynthesisUsed as a monomer in polymerization reactionsEnhances thermal stability
CoatingsActs as a component in protective coatingsImproves chemical resistance
Composite MaterialsIncorporates into composite formulationsIncreases strength-to-weight ratio

Biological Research

The unique structure of 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid allows it to be utilized in biological studies to understand various biochemical pathways. Its interactions with proteins and enzymes can provide insights into metabolic processes.

Mechanism of Action : The oxazole ring can interact with specific targets within biological systems, potentially influencing enzymatic activity and signaling pathways. This interaction is critical for understanding drug mechanisms and developing new therapeutic strategies.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological properties of 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid. Future studies may focus on:

  • Synthesis of Novel Derivatives : Exploring variations in the oxazole structure to enhance biological activity.
  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

5-Formyl-1,2-oxazole-3-carboxylic Acid
  • Structure : Oxazole with formyl (–CHO) at position 3.
  • Molecular Formula: C₅H₃NO₄ | Mol. Weight: 170.13 .
  • Key Differences: The formyl group is electron-withdrawing, which may lower the carboxylic acid’s pKa compared to the tert-butoxymethyl analog.
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid
  • Structure: Oxazole with a dichlorophenoxymethyl group at position 4.
  • Molecular Formula: C₁₁H₇Cl₂NO₄ | Mol. Weight: 288.08 | pKa: 3.31 .
  • Key Differences: The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid (3.31), making it more acidic than compounds with electron-donating groups. The aromatic phenoxy group may enhance π-π stacking in biological systems, altering binding affinity compared to the aliphatic tert-butoxymethyl substituent.
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic Acid Hydrochloride
  • Structure: Oxazole with a dimethylaminomethyl group (–CH₂N(CH₃)₂) at position 5, as a hydrochloride salt.
  • Molecular Formula : C₇H₁₀N₂O₃ | Mol. Weight : 170.17 (free acid) .
  • Key Differences: The dimethylamino group is strongly electron-donating, raising the carboxylic acid’s pKa compared to the tert-butoxymethyl analog. The hydrochloride salt improves aqueous solubility, a feature absent in the neutral tert-butoxy derivative.

Functional Group and Heterocycle Variations

5-Furan-2-yl-isoxazole-3-carboxylic Acid
  • Structure : Oxazole with a furan-2-yl group at position 5.
  • Molecular Formula: C₈H₅NO₄ | Mol. Weight: 179.13 .
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic Acid
  • Structure: Thiazole (sulfur-containing heterocycle) with tert-butoxycarbonylamino and methyl groups.
  • Molecular Formula : C₁₃H₁₆N₂O₃ | Mol. Weight : 272.28 .
  • The tert-butoxycarbonylamino group adds a second protected amine, diversifying derivatization pathways.

Preparation Methods

General Synthetic Approach

The synthesis of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriately substituted precursors under controlled conditions. The core oxazole ring is formed through cyclization reactions involving nitrile or related intermediates, followed by functional group modifications to install the tert-butoxy methyl and carboxylic acid groups.

A common synthetic route includes:

  • Reaction of tert-butoxy methyl-substituted nitriles or related precursors to form the oxazole ring.
  • Subsequent carboxylation or introduction of the carboxylic acid moiety at the 3-position.
  • Optimization of reaction parameters such as solvent, temperature, and catalysts to maximize yield and purity.

This approach is supported by the synthesis details provided by Vulcanchem, which highlights cyclization under controlled conditions as the key step in obtaining the target compound.

Specific Synthetic Procedures

A detailed synthetic method reported involves the following steps:

Step Reagents/Conditions Description Outcome
1 Reaction of tert-butoxy methyl-substituted nitrile with suitable reagents Formation of the oxazole ring via cyclization Intermediate oxazole compound
2 Carboxylation step Introduction of the carboxylic acid group at the 3-position Formation of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid
3 Purification Standard purification techniques such as extraction, drying, and crystallization Pure target compound

This method allows for control over product quality and yield, with reaction conditions adjusted to optimize the process.

Related Synthetic Strategies from Literature

While direct detailed protocols for this exact compound are limited, related oxazole derivatives have been synthesized using analogous strategies, which can inform the preparation of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid:

  • Mixed Anhydride Formation and Subsequent Cyclization: For example, the preparation of isoxazole carboxylic acid derivatives involves the formation of mixed anhydrides using reagents like isobutyl chloroformate and N-methylmorpholine, followed by reaction with lithium hexamethyldisilazide (LHMDS) under low temperatures to promote cyclization and ring closure.

  • Amidation and Cyclization Techniques: In complex oxazole-containing molecules, amidation followed by cyclization using iodine and triphenylphosphine has been employed to construct the oxazole ring system.

  • Alkylation and Deprotection Steps: The tert-butoxy methyl group can be introduced via alkylation of hydroxyl precursors, followed by deprotection under acidic conditions to yield the free acid form.

These methods emphasize the importance of carefully controlled reaction conditions, including temperature (often low temperatures such as -78 °C), inert atmosphere, and stepwise addition of reagents to achieve high selectivity and yield.

Industrial and Green Chemistry Considerations

Industrial-scale synthesis of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid aims for scalable, cost-effective, and environmentally friendly processes. Continuous flow reactors and optimized reaction parameters are often employed to ensure consistent quality and reduce waste. Green chemistry principles, such as minimizing solvent use and energy consumption, are increasingly integrated into synthetic designs.

Data Table Summarizing Preparation Methods

Preparation Aspect Details Reference
Core ring formation Cyclization of tert-butoxy methyl-substituted nitriles or related precursors
Carboxylation Introduction of carboxylic acid group post-cyclization
Typical reagents Isobutyl chloroformate, N-methylmorpholine, LHMDS, iodine, triphenylphosphine
Reaction conditions Controlled temperature (0 °C to -78 °C), inert atmosphere (nitrogen), solvents like THF
Purification methods Extraction with ethyl acetate, drying over sodium sulfate, crystallization
Industrial scale considerations Use of continuous flow reactors, green chemistry principles to minimize waste and energy
Yield and purity High yields achievable with optimized conditions; purity depends on reaction control

Research Findings and Notes

  • The tert-butoxy methyl substituent at the 5-position is typically introduced through alkylation reactions of hydroxyl or related groups, followed by protection/deprotection strategies to yield the free acid.

  • The oxazole ring formation is commonly achieved through cyclization reactions involving nitrile oxides or related intermediates, often facilitated by base catalysis or reagent-induced cyclization.

  • Reaction monitoring by NMR and mass spectrometry confirms the formation of the target compound, with characteristic spectral data including molecular ion peaks consistent with the molecular weight of 199.2 g/mol.

  • Safety data for this compound is limited; standard laboratory precautions including handling under inert atmosphere and use of personal protective equipment are recommended.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. Gloves must be inspected before use and removed using proper techniques to avoid contamination .
  • Exposure Control : Work in a fume hood with adequate ventilation. Wash hands thoroughly after handling and before breaks .
  • First Aid :
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/Eye Contact : Rinse with water for ≥15 minutes.
  • Ingestion : Rinse mouth with water; do not induce vomiting.
    Consult a physician immediately and provide the safety data sheet .

Q. What synthetic routes are available for preparing 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid?

  • Answer :

  • Boc Protection Strategy : React the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to introduce the tert-butoxy group. This method prevents side reactions during subsequent functionalization .
  • Esterification : Use tert-butyl alcohol and a strong acid catalyst (e.g., H₂SO₄) to esterify the carboxylic acid precursor. Alternatively, employ SN2 conditions with a carboxylate ion and a primary alkyl halide .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved during characterization?

  • Answer :

  • HRMS Validation : Compare high-resolution mass spectrometry (HRMS) data with theoretical values (e.g., m/z calculated for C₁₀H₁₄N₂O₅: 250.0954; experimental: 250.0950) to confirm molecular formula .
  • Elemental Analysis : Cross-check experimental vs. calculated C/H/N percentages (e.g., C 73.00% vs. 73.20% theoretical) to verify purity .
  • NMR Discrepancies : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, oxazole protons typically resonate at δ 6.5–8.5 ppm in DMSO-d₆ .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for Boc-deprotection steps to enhance solubility and reaction kinetics .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize side products .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate esterification or amidation reactions .
  • Yield Data :
Reaction StepYield (%)Conditions
Boc Protection80–85RT, 12 h
Esterification70–7560°C, 6 h

Q. How does steric hindrance from the tert-butoxy group influence reactivity in nucleophilic substitutions?

  • Answer :

  • Steric Effects : The bulky tert-butoxy group reduces electrophilicity at the oxazole ring, slowing SNAr (nucleophilic aromatic substitution) reactions. Kinetic studies show a 3–5× rate decrease compared to unsubstituted oxazoles .
  • Mitigation Strategies :
  • Use high-temperature conditions (80–100°C) and strong nucleophiles (e.g., NaN₃ in DMF).
  • Introduce electron-withdrawing groups (e.g., nitro) to activate the ring for substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for structurally similar compounds?

  • Answer :

  • Case Study : A related compound, 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid, has a reported mp of 150–151°C , while 3-phenyl-1,2-oxazole-5-carboxylic acid lacks a defined mp .
  • Resolution :
  • Verify purity via HPLC (≥95% area) and DSC (differential scanning calorimetry).
  • Consider polymorphism by recrystallizing from different solvents (e.g., EtOH vs. acetone) .

Methodological Best Practices

Q. What analytical techniques are critical for confirming the tert-butoxy group’s integrity post-synthesis?

  • Answer :

  • FT-IR : Look for C-O-C stretching at 1100–1250 cm⁻¹ and tert-butyl C-H bends at 1360–1390 cm⁻¹ .
  • ¹³C NMR : The tert-butyl carbon appears as a singlet at δ 28–30 ppm .
  • TGA : Thermal gravimetric analysis shows decomposition >200°C, confirming thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.